Antibody Titer Amplification vs. Antigen-Only Control: 1,000-Fold Enhancement in Murine Model
Adjuvax, when co-administered with bovine serum albumin or crosslinked to a series of peptide antigens, increased mouse antibody titers by 1,000-fold over antigen-only controls [1]. This magnitude of amplification establishes the compound's baseline immunopotentiating activity and differentiates it from formulations lacking a targeted delivery system.
| Evidence Dimension | Serum antibody titer (fold-increase over antigen alone) |
|---|---|
| Target Compound Data | 1,000-fold increase |
| Comparator Or Baseline | Antigen-only control (baseline) |
| Quantified Difference | 1,000-fold higher antibody titer with Adjuvax |
| Conditions | In vivo murine immunization with BSA or peptide antigens |
Why This Matters
This quantifies the absolute immunopotentiating capacity of Adjuvax, a critical procurement metric for researchers selecting adjuvants for poorly immunogenic antigens.
- [1] Ostroff GR, Easson DD Jr, Jamas S. A New β-Glucan-Based Macrophage-Targeted Adjuvant. In: Dunn R, et al., editors. Polymeric Drugs and Drug Delivery Systems. ACS Symposium Series. Washington, DC: American Chemical Society; 1991. p. 52–68. doi:10.1021/bk-1991-0469.ch006 View Source
